molecular formula C9H17NO3 B066797 Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate CAS No. 170299-53-3

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

Cat. No.: B066797
CAS No.: 170299-53-3
M. Wt: 187.24 g/mol
InChI Key: OCKKMJSVLVALMF-NKWVEPMBSA-N
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Description

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a chemical compound with the molecular formula C9H17NO3. It is known for its unique cyclopropylcarbamate structure, which includes a tert-butyl group and a hydroxymethyl group attached to a cyclopropane ring. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Scientific Research Applications

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is not specified in the available resources. It’s used for proteomics research , but the exact biological or chemical processes it’s involved in might depend on the specific context of the research.

Safety and Hazards

Specific safety and hazard information for Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate may not be available in the resources I have access to. For comprehensive safety data, please refer to the compound’s Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative. One common method includes the use of tert-butyl chloroformate and trans-(2-hydroxymethyl)cyclopropane in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropylcarbamates.

Comparison with Similar Compounds

  • Tert-butyl trans-(2-hydroxyethyl)cyclopropylcarbamate
  • Tert-butyl trans-(2-methyl)cyclopropylcarbamate
  • Tert-butyl trans-(2-aminomethyl)cyclopropylcarbamate

Comparison: Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction with biological targets, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKMJSVLVALMF-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641005
Record name tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170299-53-3
Record name tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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